molecular formula C10H10F2O2 B2596682 (2S)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid CAS No. 2248201-29-6

(2S)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid

Cat. No. B2596682
CAS RN: 2248201-29-6
M. Wt: 200.185
InChI Key: ITLUUQASYKLCKE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid, also known as DFMPP, is a chemical compound that belongs to the class of phenylpropanoic acids. It is a chiral compound that exists in two enantiomeric forms, namely (S)-DFMPP and (R)-DFMPP. This compound has gained significant attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

(2S)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid acts as an agonist of mGluR8 by binding to the receptor and inducing a conformational change. This, in turn, leads to the activation of downstream signaling pathways that regulate neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that activation of mGluR8 by this compound leads to a decrease in glutamate release in the prefrontal cortex and hippocampus. This, in turn, leads to a reduction in anxiety-like behavior and an increase in cognitive function. Additionally, this compound has been found to have potential therapeutic effects in drug addiction by reducing drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid in lab experiments is its high potency and selectivity for mGluR8. This makes it an ideal tool for studying the physiological and biochemical effects of mGluR8 activation. However, one limitation is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of (2S)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid. One direction is the development of more potent and selective mGluR8 agonists for potential therapeutic use in neurological disorders. Another direction is the study of the downstream signaling pathways activated by mGluR8 activation, which could lead to the identification of novel drug targets. Additionally, the use of this compound in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of (2S)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid involves the reaction of (S)-3,3-difluoro-2-methylpropanoic acid with benzylmagnesium chloride in the presence of a catalyst such as copper(I) iodide. The reaction yields (S)-(2S)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid in high yield and enantiomeric purity.

Scientific Research Applications

(2S)-3,3-Difluoro-2-methyl-3-phenylpropanoic acid has been extensively studied for its potential pharmacological properties. It has been found to be a potent agonist of the metabotropic glutamate receptor subtype 8 (mGluR8). This receptor is involved in the regulation of neurotransmitter release and neuronal excitability. Activation of mGluR8 has been shown to have potential therapeutic effects in various neurological disorders such as anxiety, depression, and addiction.

properties

IUPAC Name

(2S)-3,3-difluoro-2-methyl-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-7(9(13)14)10(11,12)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLUUQASYKLCKE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C1=CC=CC=C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)C(C1=CC=CC=C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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